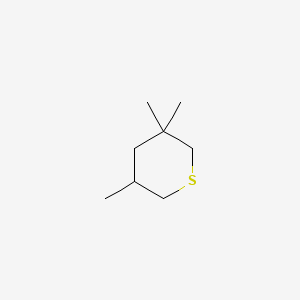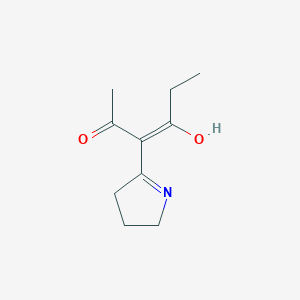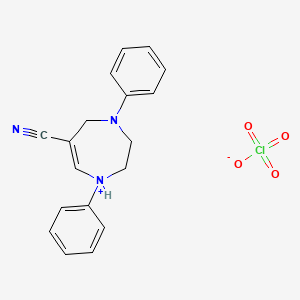
Bis(acryloyloxy)(diethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acryloyloxy)(diethyl)stannane is an organotin compound that features two acryloyloxy groups attached to a diethylstannane core. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and catalysis. The presence of acryloyloxy groups makes this compound particularly interesting for polymerization reactions and the formation of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Diethylstannane+2Acryloyl chloride→this compound+2HCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
Bis(acryloyloxy)(diethyl)stannane undergoes various types of chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrostannation: The compound can react with alkenes and alkynes in the presence of a catalyst to form stannylated products.
Substitution: The acryloyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrostannation: Catalysts like palladium or platinum complexes are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrostannation: Stannylated alkanes or alkenes.
Substitution: Substituted organotin compounds with varied functional groups.
科学的研究の応用
Bis(acryloyloxy)(diethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance polymers and coatings with improved durability and resistance to environmental factors.
作用機序
The mechanism of action of Bis(acryloyloxy)(diethyl)stannane is primarily based on its ability to form stable complexes with various substrates. The acryloyloxy groups can undergo polymerization, leading to the formation of cross-linked networks. The diethylstannane core can interact with nucleophiles, facilitating substitution reactions. These interactions are mediated through the formation of covalent bonds and coordination complexes.
類似化合物との比較
Similar Compounds
Trimethylolpropane Triacrylate (TMPTA): A tri-functional acrylate monomer used in adhesives and coatings.
Diethyl 1,2-epoxyprop-2-ylphosphonate: A phosphorus-containing monomer used in flame retardants and biomedical applications.
Uniqueness
Bis(acryloyloxy)(diethyl)stannane is unique due to its combination of acryloyloxy groups and a diethylstannane core. This combination imparts distinct properties such as enhanced reactivity in polymerization and the ability to form stable complexes with various substrates. Its versatility in undergoing multiple types of reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
62702-42-5 |
|---|---|
分子式 |
C10H16O4Sn |
分子量 |
318.94 g/mol |
IUPAC名 |
[diethyl(prop-2-enoyloxy)stannyl] prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.2C2H5.Sn/c2*1-2-3(4)5;2*1-2;/h2*2H,1H2,(H,4,5);2*1H2,2H3;/q;;;;+2/p-2 |
InChIキー |
JZGFEIRNDDTFMU-UHFFFAOYSA-L |
正規SMILES |
CC[Sn](CC)(OC(=O)C=C)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)



![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)





![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
